REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([NH:14]C(NC3C=C(C(F)(F)F)C=CC=3F)=O)=[CH:10][CH:9]=2)[CH:5]=[CH:4][C:3]=1[C:29]#[N:30].O.NN>C(O)CC>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]2[CH:5]=[CH:4][C:3]([C:29]#[N:30])=[C:2]([Cl:1])[N:7]=2)=[CH:13][CH:12]=1 |f:1.2|
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Name
|
1-[4-(6-chloro-5-cyanopyridin-2-yl)phenyl]-3-(2-fluoro-5-trifluoromethylphenyl)urea
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=N1)C1=CC=C(C=C1)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F)C#N
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solid is dried so as
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=NC(=C(C#N)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 132.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |